N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide
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Overview
Description
This compound is a complex organic molecule that contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen . Thiazole rings are important in the world of chemistry and are found in many drugs and biologically active agents . The compound also contains chlorophenyl and phenylacetamide groups.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the chlorophenyl group. Thiazole rings are known to undergo a variety of reactions, including donor-acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Anticancer Potential
Research has identified derivatives of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-phenylacetamide as potential anticancer agents. Specifically, studies have synthesized and evaluated various derivatives for their effectiveness against cancer cell lines. For instance, a study synthesized 5-methyl-4-phenyl thiazole derivatives and tested their anticancer activity. One compound demonstrated high selectivity and significant apoptosis induction in A549 human lung adenocarcinoma cells, though not as effectively as cisplatin (A. Evren et al., 2019). Another research avenue explored the synthesis of fused thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as building blocks, indicating their utility in creating compounds with potential biological activities (B. Janardhan et al., 2014).
Antimicrobial Activity
Compounds derived from this compound have also been investigated for their antimicrobial properties. One study focused on synthesizing novel thiazolidinone and acetidinone derivatives to assess their antimicrobial effectiveness. These compounds displayed promising activity against various microorganisms, supporting their potential as antimicrobial agents (B. Mistry et al., 2009).
Antioxidant Properties
Investigations into the antioxidant capabilities of derivatives have also been conducted. A study synthesized 5-arylazo-2-chloroacetamido thiazole derivatives and evaluated their antioxidant efficacy through molecular docking and in vitro assays. The results highlighted some derivatives as having potent antioxidant activities, suggesting their potential therapeutic applications (A. Hossan, 2020).
Mechanism of Action
Target of Action
Compounds containing the thiazole ring, such as this one, have been found to interact with multiple receptors .
Mode of Action
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . They may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c19-16-9-5-4-8-14(16)11-15-12-20-18(23-15)21-17(22)10-13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJUVJAKHKGNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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